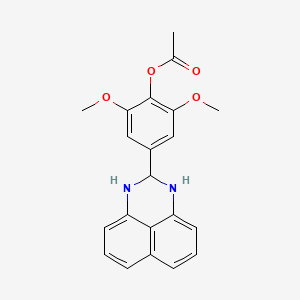![molecular formula C17H15ClN4OS4 B11969794 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11969794.png)
2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({5-[(4-Chlorbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(3-Methylthiophen-2-yl)methylidene]acetohydrazid ist eine komplexe organische Verbindung, die einen Thiadiazolring, eine Chlorbenzylgruppe und einen Thiophenanteil aufweist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-({5-[(4-Chlorbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(3-Methylthiophen-2-yl)methylidene]acetohydrazid umfasst in der Regel mehrere Schritte:
Bildung des Thiadiazolrings: Der erste Schritt umfasst die Bildung des 1,3,4-Thiadiazolrings. Dies kann durch Reaktion von Thiosemicarbazid mit einem geeigneten Carbonsäurederivat unter sauren Bedingungen erreicht werden.
Einführung der Chlorbenzylgruppe: Die Chlorbenzylgruppe wird durch eine nucleophile Substitutionsreaktion eingeführt, bei der der Thiadiazolring in Gegenwart einer Base mit 4-Chlorbenzylchlorid reagiert.
Bildung des Acetohydrazids: Die Acetohydrazidgruppe wird durch Reaktion des Zwischenprodukts mit Essigsäureanhydrid gebildet.
Kondensation mit Methylthiophen: Der letzte Schritt beinhaltet die Kondensation des Acetohydrazids mit 3-Methylthiophen-2-carbaldehyd unter Rückflussbedingungen, um die Zielverbindung zu erhalten.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich ähnlichen Synthesewegen folgen, jedoch in größerem Maßstab mit Optimierungen hinsichtlich Ausbeute und Reinheit. Dies kann die Verwendung von kontinuierlichen Strömungsreaktoren und automatisierten Synthesegeräten umfassen, um eine gleichmäßige Produktion zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Schwefelatomen, was zur Bildung von Sulfoxiden oder Sulfonen führt.
Reduktion: Reduktionsreaktionen können die Nitrogruppen angreifen und sie in Amine umwandeln.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder katalytische Hydrierung können verwendet werden.
Substitution: Nucleophile wie Amine oder Thiole können in Substitutionsreaktionen eingesetzt werden.
Hauptprodukte
Oxidation: Sulfoxide und Sulfone.
Reduktion: Amine.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet werden. Ihre einzigartige Struktur ermöglicht verschiedene Funktionalisierungen, wodurch sie zu einem vielseitigen Zwischenprodukt wird.
Biologie
In der biologischen Forschung kann diese Verbindung auf ihr Potenzial als antimikrobielles oder Antikrebsmittel untersucht werden. Das Vorhandensein des Thiadiazolrings ist dafür bekannt, biologische Aktivität zu verleihen.
Medizin
In der pharmazeutischen Chemie könnten Derivate dieser Verbindung auf ihre pharmakologischen Eigenschaften untersucht werden. Die Kombination des Thiadiazolrings und des Thiophenanteils kann zu Verbindungen führen, die ein erhebliches therapeutisches Potenzial haben.
Industrie
Im Industriesektor könnte diese Verbindung aufgrund ihrer einzigartigen chemischen Eigenschaften bei der Entwicklung neuer Materialien wie Polymere oder Beschichtungen eingesetzt werden.
Wirkmechanismus
Der Wirkmechanismus von 2-({5-[(4-Chlorbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(3-Methylthiophen-2-yl)methylidene]acetohydrazid ist nicht vollständig geklärt. Es wird angenommen, dass es über seine Schwefel- und Stickstoffatome mit verschiedenen molekularen Zielen, einschließlich Enzymen und Rezeptoren, interagiert. Diese Wechselwirkungen können normale Zellprozesse stören und zu den biologischen Wirkungen der Verbindung führen.
Wirkmechanismus
The mechanism of action of 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its sulfur and nitrogen atoms. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-[(4-Chlorbenzyl)sulfanyl]-5-nitrobenzencarbaldehyd
- 2-[(4-Chlorbenzyl)sulfanyl]benzoesäure
Einzigartigkeit
Im Vergleich zu ähnlichen Verbindungen zeichnet sich 2-({5-[(4-Chlorbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(3-Methylthiophen-2-yl)methylidene]acetohydrazid durch seine einzigartige Kombination aus einem Thiadiazolring und einem Thiophenanteil aus. Diese strukturelle Eigenschaft kann zu unterschiedlichen chemischen und biologischen Eigenschaften führen, wodurch es zu einer wertvollen Verbindung für weitere Forschung und Entwicklung wird.
Eigenschaften
Molekularformel |
C17H15ClN4OS4 |
|---|---|
Molekulargewicht |
455.0 g/mol |
IUPAC-Name |
2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H15ClN4OS4/c1-11-6-7-24-14(11)8-19-20-15(23)10-26-17-22-21-16(27-17)25-9-12-2-4-13(18)5-3-12/h2-8H,9-10H2,1H3,(H,20,23)/b19-8+ |
InChI-Schlüssel |
BVHUTJBGNJAAFB-UFWORHAWSA-N |
Isomerische SMILES |
CC1=C(SC=C1)/C=N/NC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl |
Kanonische SMILES |
CC1=C(SC=C1)C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969711.png)




![(5Z)-3-butyl-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969744.png)


![[(Dodecylimino)bis(methylene)]bisphosphonic acid](/img/structure/B11969759.png)


![7-(4-chlorobenzyl)-1,3-dimethyl-8-[(3-phenylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11969768.png)
![(5Z)-5-{[3-(4-Butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969773.png)
![(2E)-5-benzyl-2-[(2E)-(2-chlorobenzylidene)hydrazinylidene]-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B11969780.png)
